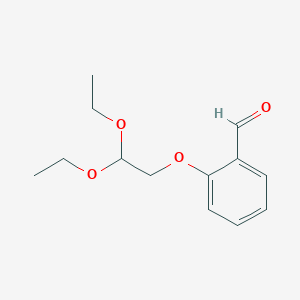
2-(2,2-Diethoxyethoxy)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diethoxyethoxy)benzaldehyde is an organic compound with the molecular formula C12H16O4. It is a benzaldehyde derivative where the benzene ring is substituted with a 2-(2,2-diethoxyethoxy) group. This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diethoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2,2-Diethoxyethoxy)benzaldehyde can be synthesized through a two-step, one-pot process involving the use of a stable aluminum hemiaminal as a tetrahedral intermediate. This intermediate protects a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production methods for 2-(2,2-Diethoxyethoxy)benzaldehyde are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Diethoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 2-(2,2-Diethoxyethoxy)benzoic acid.
Reduction: 2-(2,2-Diethoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Wirkmechanismus
The mechanism of action of 2-(2,2-Diethoxyethoxy)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products. The molecular targets and pathways depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Dimethoxyethoxy)benzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
2-(2,2-Diethoxyethoxy)acetophenone: Similar structure but with a ketone group instead of an aldehyde group.
Uniqueness
2-(2,2-Diethoxyethoxy)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Eigenschaften
IUPAC Name |
2-(2,2-diethoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-8-6-5-7-11(12)9-14/h5-9,13H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFQNQCCLWGODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC=C1C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 2-(2-{[4-(2,5-DIMETHYLPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2597568.png)
![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2597570.png)
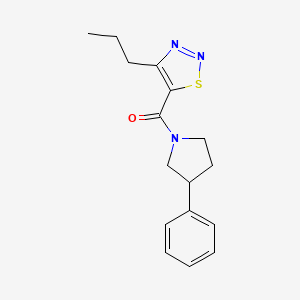
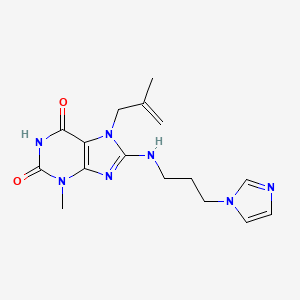
![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B2597575.png)
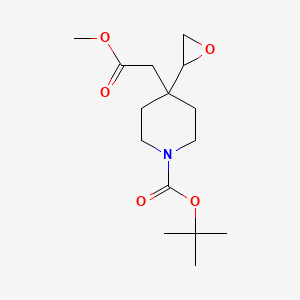
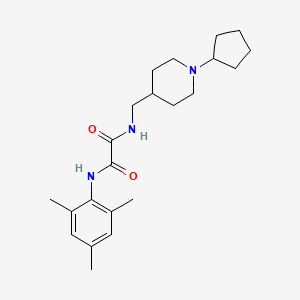
![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)
![4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2597581.png)
![2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2597582.png)
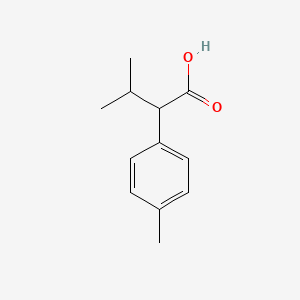

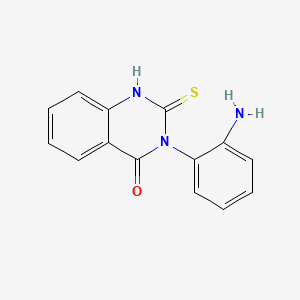
![N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2597588.png)
